molecular formula C7H7BrClNO B12827258 (4-Amino-3-bromo-5-chlorophenyl)methanol

(4-Amino-3-bromo-5-chlorophenyl)methanol

Cat. No.: B12827258
M. Wt: 236.49 g/mol
InChI Key: FRBOZPFSGDDABT-UHFFFAOYSA-N
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Description

(4-Amino-3-bromo-5-chlorophenyl)methanol is an aromatic compound with a complex structure that includes amino, bromo, and chloro substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-bromo-5-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an amino group. The final step involves the addition of a methanol group to the phenyl ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromo and chloro substituents can be reduced to form a simpler phenyl ring.

    Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-amino-3-bromo-5-chlorobenzaldehyde or 4-amino-3-bromo-5-chlorobenzoic acid.

Scientific Research Applications

(4-Amino-3-bromo-5-chlorophenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Amino-3-bromo-5-chlorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromo-5-chlorobenzaldehyde
  • 4-Amino-3-bromo-5-chlorobenzoic acid
  • 4-Amino-3-bromo-5-chlorophenol

Uniqueness

(4-Amino-3-bromo-5-chlorophenyl)methanol is unique due to the presence of both an amino group and a methanol group on the same phenyl ring, along with bromo and chloro substituents. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

(4-amino-3-bromo-5-chlorophenyl)methanol

InChI

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

InChI Key

FRBOZPFSGDDABT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)CO

Origin of Product

United States

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